molecular formula C11H7ClN2O B3133765 4-Chloro-6-cyano-7-methoxyquinoline CAS No. 398487-31-5

4-Chloro-6-cyano-7-methoxyquinoline

Cat. No.: B3133765
CAS No.: 398487-31-5
M. Wt: 218.64 g/mol
InChI Key: PCDQEBQGDAXMLI-UHFFFAOYSA-N
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Description

4-Chloro-6-cyano-7-methoxyquinoline is a chemical compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position, a cyano group at the 6th position, and a methoxy group at the 7th position on the quinoline ring. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyano-7-methoxyquinoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Chlorination: Introduction of a chlorine atom at the 4th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyano Group Introduction: The cyano group is introduced at the 6th position through a nucleophilic substitution reaction using reagents like sodium cyanide.

    Methoxylation: The methoxy group is introduced at the 7th position using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyano-7-methoxyquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 4-Amino-6-cyano-7-methoxyquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-cyano-7-methoxyquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyano-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methoxyquinoline: Lacks the cyano group at the 6th position.

    6-Cyano-7-methoxyquinoline: Lacks the chlorine atom at the 4th position.

    4-Chloro-6-methoxyquinoline: Lacks the methoxy group at the 7th position.

Uniqueness

4-Chloro-6-cyano-7-methoxyquinoline is unique due to the presence of all three functional groups (chlorine, cyano, and methoxy) on the quinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Biological Activity

Overview

4-Chloro-6-cyano-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by a chlorine atom at the 4th position, a cyano group at the 6th position, and a methoxy group at the 7th position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play significant roles in regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against colorectal cancer (HCT116), lung cancer (A549), and leukemia cell lines (CCRF-CEM) with IC50 values ranging from 0.25 to 0.5 µM .

Cell Line IC50 (µM)
HCT116 (Colorectal)0.3
A549 (Lung)0.25
CCRF-CEM (Leukemia)0.5

The compound's mechanism involves not only CDK inhibition but also the induction of apoptosis through DNA damage and inhibition of RNA synthesis, leading to cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : In a study examining its effects on mantle cell lymphoma cells, the compound was shown to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .
  • Xenograft Models : In mouse xenograft models of colorectal cancer, treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups .
  • Combination Therapies : Research is ongoing into the effects of combining this compound with other chemotherapeutic agents to enhance its efficacy against resistant cancer types .

Properties

IUPAC Name

4-chloro-7-methoxyquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQEBQGDAXMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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